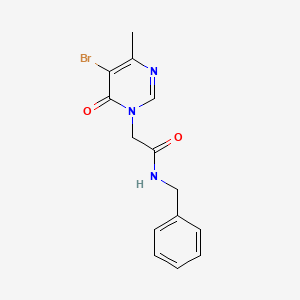![molecular formula C9H8BrN3O2 B7579475 5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one](/img/structure/B7579475.png)
5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one, also known as Br-MOZ-PYR, is a chemical compound that has been extensively studied for its potential application in scientific research.
作用機序
The mechanism of action of 5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one involves its interaction with the ATP-binding site of PKC and CDK2, thereby inhibiting their activity. This results in the disruption of various cellular processes that are dependent on these enzymes, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one has been shown to have several biochemical and physiological effects, including inhibition of PKC and CDK2 activity, induction of cell cycle arrest and apoptosis in cancer cells, and potential anticancer activity. It has also been shown to have potential neuroprotective effects, as it reduces oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of using 5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one in lab experiments is its specificity towards PKC and CDK2, which makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations is its relatively low solubility in water, which may affect its bioavailability and efficacy in some experimental settings.
将来の方向性
There are several future directions for further research on 5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one, including:
1. Investigation of its potential as a therapeutic agent for cancer and neurodegenerative diseases.
2. Optimization of its synthesis method to improve its yield and purity.
3. Study of its pharmacokinetics and pharmacodynamics in vivo to better understand its bioavailability and efficacy.
4. Identification of its molecular targets and downstream signaling pathways to gain insight into its mechanism of action.
5. Development of novel derivatives of 5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one with improved pharmacological properties.
Conclusion:
In conclusion, 5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one is a chemical compound that has shown potential for scientific research, particularly in the field of drug discovery. Its inhibitory effects on PKC and CDK2 make it a valuable tool for studying various cellular processes, and its potential anticancer and neuroprotective activity make it a promising therapeutic agent. Further research is needed to fully understand its mechanism of action and potential applications in medicine.
合成法
The synthesis of 5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one involves the reaction between 5-bromo-3-chloropyrimidin-4-one and 3-methyl-5-aminomethyl-1,2-oxazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified using column chromatography, yielding 5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one as a white crystalline solid.
科学的研究の応用
5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one has been studied for its potential application in scientific research, particularly in the field of drug discovery. It has been shown to have inhibitory effects on several enzymes, including protein kinase C (PKC) and cyclin-dependent kinase 2 (CDK2), which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. 5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one has also been shown to have potential anticancer activity, as it induces cell cycle arrest and apoptosis in cancer cells.
特性
IUPAC Name |
5-bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-6-2-7(15-12-6)4-13-5-11-3-8(10)9(13)14/h2-3,5H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGSYOYMNWNOSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2C=NC=C(C2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-((3-methylisoxazol-5-yl)methyl)pyrimidin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione](/img/structure/B7579399.png)
![5-bromo-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7579407.png)
![2-[4-[(5-Bromo-2-methylphenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579408.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone](/img/structure/B7579423.png)
![2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7579426.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7579438.png)
![2-[4-[(4-Bromo-3-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579444.png)
![2-[4-[(2-Ethoxyphenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579445.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B7579450.png)
![2-[4-[(5-Bromo-2-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579454.png)
![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B7579461.png)
![(3R)-1-[(4-iodophenyl)methyl]pyrrolidin-3-ol](/img/structure/B7579466.png)
![2-(4-bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7579468.png)
